

The Biological Significance of D-Mannono- γ -lactone: A Technical Guide

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Compound of Interest

Compound Name: *D-Mannonic acid-1,4-lactone*

Cat. No.: *B118508*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannono- γ -lactone, a cyclic ester derived from D-mannose, is a versatile carbohydrate derivative with significant implications across biochemistry, microbiology, and pharmacology. This technical guide provides an in-depth exploration of the biological significance of D-Mannono- γ -lactone, consolidating current scientific understanding of its metabolic roles, enzyme inhibition properties, and prebiotic potential. Detailed experimental methodologies and quantitative data are presented to facilitate further research and application in drug development and biotechnology.

Introduction

D-Mannono- γ -lactone, also known as D-mannonic acid γ -lactone, is a naturally occurring or synthetically derived sugar lactone.^{[1][2]} Its structure, featuring a five-membered furanose ring, is central to its chemical reactivity and biological activity.^{[1][3]} This molecule serves as a key intermediate in various metabolic pathways and has garnered interest for its potential as an enzyme inhibitor and a modulator of gut microbiota.^[1] This guide aims to provide a comprehensive technical overview of D-Mannono- γ -lactone, focusing on its core biological functions and the experimental frameworks used to elucidate them.

Physicochemical Properties

A foundational understanding of the physicochemical properties of D-Mannono-γ-lactone is essential for its application in research and development.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₀ O ₆	[2]
Molecular Weight	178.14 g/mol	[2]
CAS Number	26301-79-1	[2]
Appearance	White crystalline solid	[4]
Melting Point	153 °C	[5]
Solubility	Soluble in water	[4]
IUPAC Name	(3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one	[2]

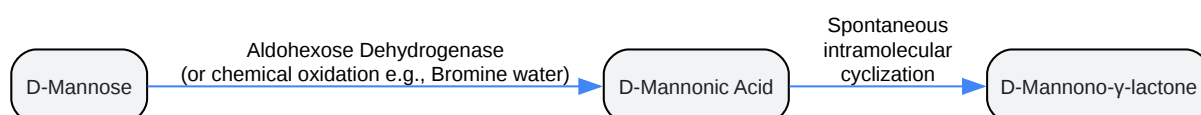
Metabolic Significance

D-Mannono-γ-lactone is intrinsically linked to D-mannose metabolism. Its formation and subsequent reactions are crucial in several biological contexts.

Oxidation of D-Mannose

The primary route to D-Mannono-γ-lactone in biological systems and synthetic preparations is the oxidation of D-mannose. This reaction specifically targets the aldehyde group of D-mannose, converting it to a carboxylic acid, which then undergoes intramolecular cyclization to form the stable γ-lactone.[3]

Diagram: Metabolic Pathway of D-Mannose Oxidation



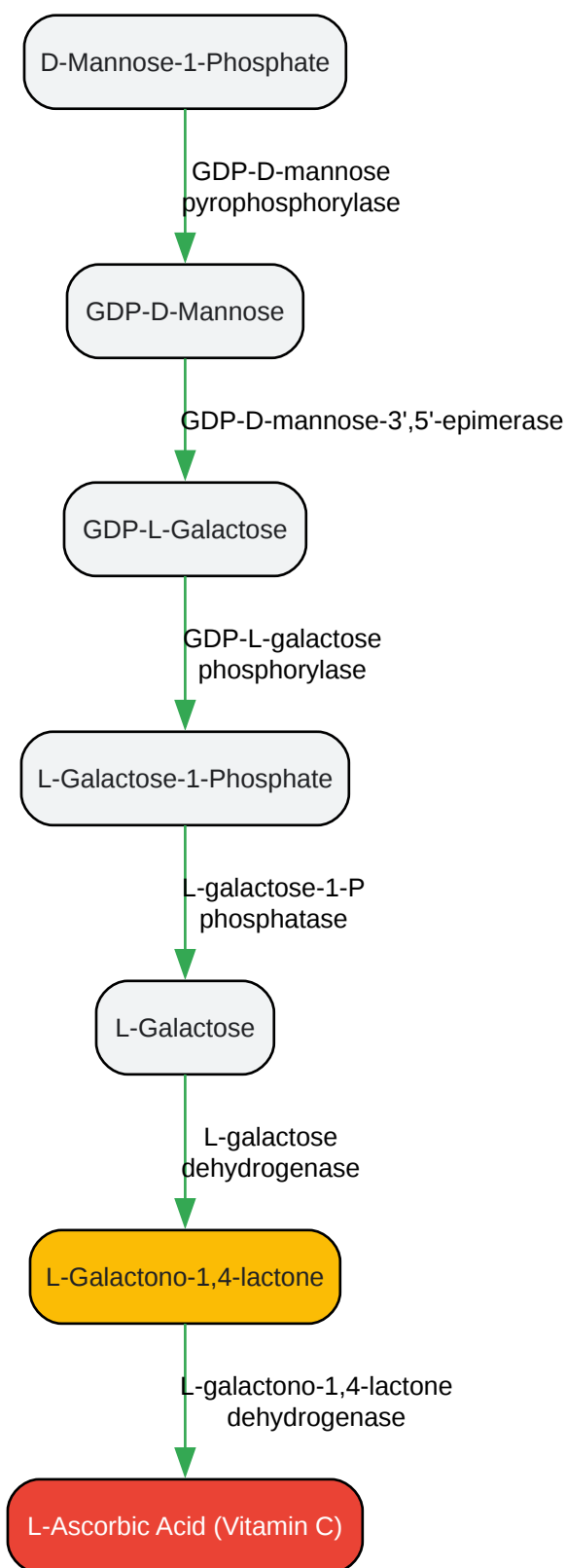
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Caption: Oxidation of D-mannose to D-Mannono-γ-lactone.

Role in Ascorbic Acid (Vitamin C) Biosynthesis

While D-Mannono-γ-lactone itself is not a direct intermediate in the primary plant pathway for ascorbic acid synthesis, its close structural analog, L-galactono-1,4-lactone, is the immediate precursor. The D-mannose/L-galactose pathway highlights the significance of sugar lactones in vital biosynthetic routes. This pathway begins with D-mannose-1-phosphate and proceeds through a series of enzymatic conversions to produce L-ascorbic acid.

Diagram: Simplified D-Mannose/L-Galactose Pathway for Ascorbic Acid Biosynthesis



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Caption: The D-mannose/L-galactose pathway for ascorbic acid synthesis.

Enzyme Inhibition

D-Mannono- γ -lactone has been identified as an inhibitor of specific glycoside hydrolases, suggesting its potential as a tool for studying enzyme mechanisms and as a lead compound for therapeutic development.

β -Galactosidase Inhibition

D-Mannono- γ -lactone is a known inhibitor of β -galactosidase from *Escherichia coli*.^{[3][5][6]} This inhibition is significant as β -galactosidase is a key enzyme in bacterial metabolism and a widely used reporter in molecular biology. The inhibitory activity is attributed to the structural similarity of the lactone ring to the transition state of the substrate during enzymatic hydrolysis.^[6] While the specific inhibition constant (K_i) for D-Mannono- γ -lactone is not readily available in the surveyed literature, the K_i values for analogous sugar lactones provide a comparative context for its potential inhibitory strength.

Table: Inhibition Constants (K_i) of Various Lactones against β -Galactosidase

Inhibitor	Source of β -Galactosidase	K_i (mM)	Reference
D-Galactonolactone	<i>Escherichia coli</i>	Not specified, but noted as a strong inhibitor	^[6]
4-Deoxy-D-galactono-1,4-lactam	<i>Penicillium fellutanum</i>	0.088	^[7]
Various Amino Sugars and Alcohols	<i>Escherichia coli</i>	Varied (generally stronger inhibitors than parent sugars)	^{[8][9]}

Lysozyme Inhibition

D-Mannono- γ -lactone has also been reported to exhibit inhibitory activity against lysozyme.^[10] Lysozyme is an important component of the innate immune system, functioning to degrade bacterial cell walls. The inhibition of lysozyme by D-Mannono- γ -lactone could have implications

for modulating immune responses and bacterial clearance. Quantitative data on the inhibition kinetics (e.g., IC50 or Ki values) are not extensively documented in the available literature.

Prebiotic Effects

The potential of D-Mannono- γ -lactone and its related manno-oligosaccharides (MOS) to act as prebiotics has been a subject of increasing research.^[1] Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host.

Stimulation of Beneficial Gut Microbiota

In vitro fermentation studies have demonstrated that manno-oligosaccharides can promote the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species.^{[11][12]} This selective fermentation can lead to a favorable shift in the gut microbial composition.

Table: Quantitative Data on the Growth of Bifidobacterium adolescentis on Manno-oligosaccharides

Carbon Source	Maximum Optical Density (A600nm)	Reference
Copra Meal β -manno-oligosaccharides (CM- β -MOS)	~0.8	^{[11][12]}
Guar Gum β -manno-oligosaccharides	~0.4	^[12]
Locust Bean Gum β -manno-oligosaccharides	~0.5	^[12]
Konjac Glucomannan β -manno-oligosaccharides	~0.6	^[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of D-Mannono- γ -lactone.

Synthesis of D-Mannono- γ -lactone from D-Mannose

Principle: This protocol describes the chemical synthesis of D-Mannono- γ -lactone via the oxidation of D-mannose using bromine water, followed by spontaneous lactonization.

Materials:

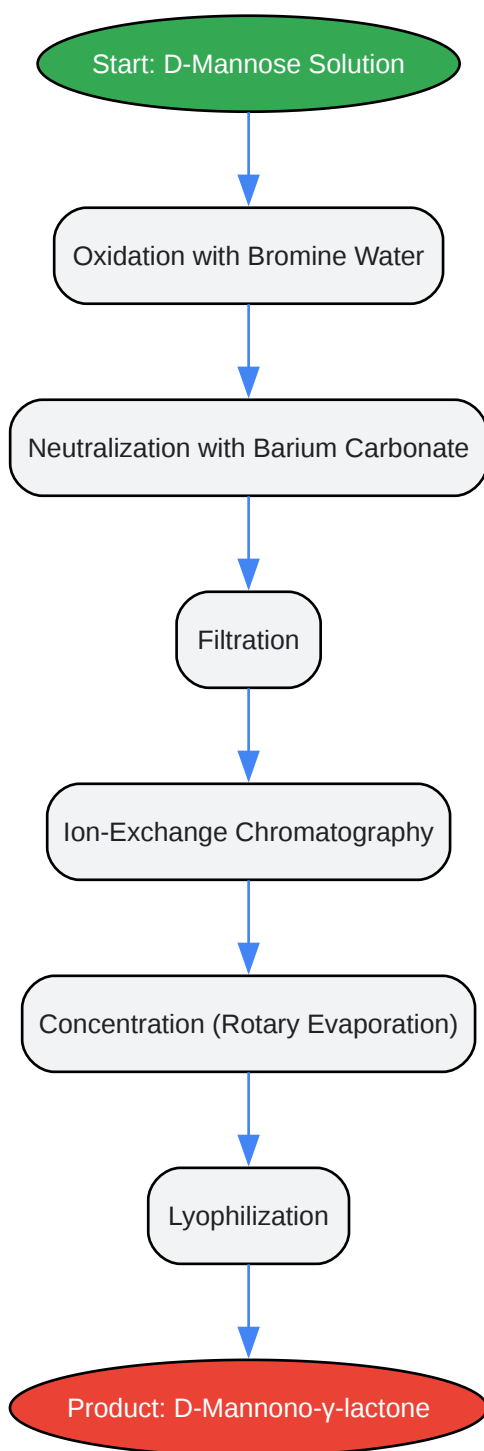
- D-Mannose
- Bromine
- Deionized water
- Barium carbonate
- Anion-exchange resin (e.g., Amberlite IR-120 H+)
- Rotary evaporator
- Lyophilizer

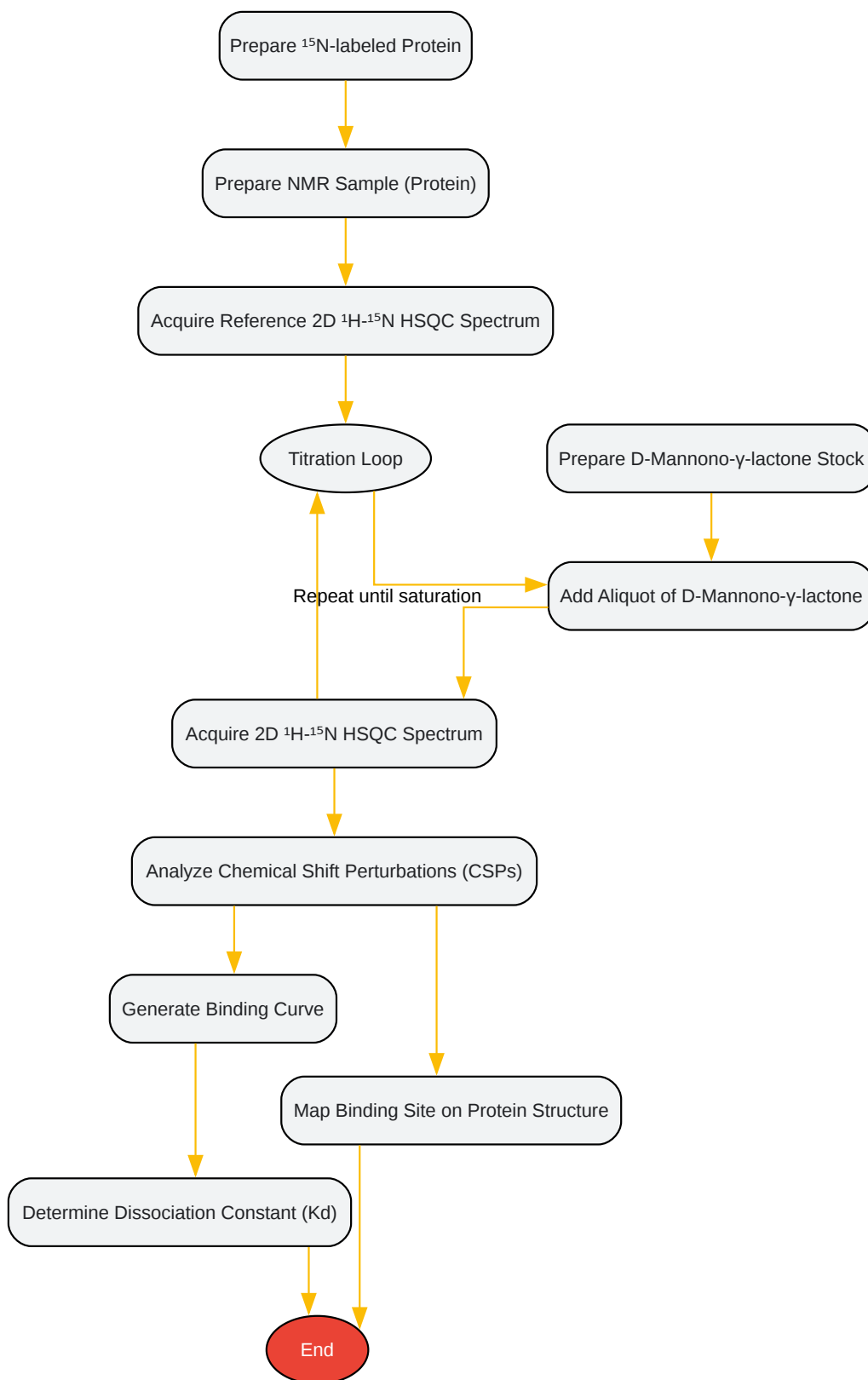
Procedure:

- Dissolve D-mannose in deionized water in a flask.
- Slowly add bromine to the solution while stirring in a fume hood. The amount of bromine should be in slight molar excess relative to D-mannose.
- Allow the reaction to proceed at room temperature for 24-48 hours, or until the bromine color disappears.
- Neutralize the excess hydrobromic acid formed during the reaction by the slow addition of barium carbonate until the pH is approximately 6-7.
- Filter the solution to remove the barium bromide precipitate.
- Pass the filtrate through a column packed with an anion-exchange resin in the H⁺ form to remove any remaining salts.

- Concentrate the eluate using a rotary evaporator at a temperature not exceeding 40°C to obtain a syrup.
- Lyophilize the syrup to yield D-Mannono-γ-lactone as a white crystalline solid.
- Confirm the identity and purity of the product using techniques such as NMR spectroscopy and melting point determination.

Diagram: Experimental Workflow for D-Mannono-γ-lactone Synthesis





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